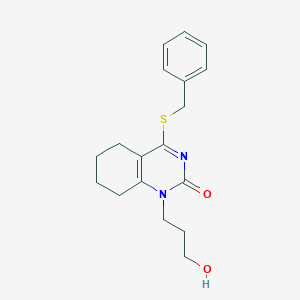

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

4-benzylsulfanyl-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-12-6-11-20-16-10-5-4-9-15(16)17(19-18(20)22)23-13-14-7-2-1-3-8-14/h1-3,7-8,21H,4-6,9-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRDMCINMZBQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps. One common method includes the reaction of 2-aminobenzylamine with benzyl chloride to form a benzylamine intermediate. This intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. Finally, the cyclization of the intermediate with thiourea under acidic conditions yields the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The quinazolinone ring can be reduced to form a dihydroquinazolinone.

Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a dihydroquinazolinone.

Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mecanismo De Acción

The mechanism of action of 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one with structurally related tetrahydroquinazolinone derivatives from the evidence:

Spectroscopic and Analytical Data

- IR Spectroscopy :

- NMR Data :

Research Findings and Limitations

- Catalytic Methods : Copper-immobilized SPION catalysts (e.g., Cu@Py-Oxa@SPION) are superior for synthesizing triazole hybrids, but their applicability to benzylthio derivatives remains unexplored .

- Green Chemistry Gaps: Most analogs are synthesized in eco-safe solvents (e.g., ethanol, water), but the target compound’s synthesis pathway lacks documented sustainability .

Actividad Biológica

4-(Benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and various studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl mercaptan with appropriate precursors under controlled conditions. The synthetic pathways often yield a variety of derivatives, which can be evaluated for biological activity.

Biological Activity Overview

The biological activity of 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has been investigated across several studies. Key areas of focus include:

- Antiproliferative Activity : Studies have shown that similar compounds exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds with structural similarities have been noted to inhibit topoisomerase II activity, which is crucial for DNA replication and repair .

- Antimicrobial Properties : Compounds in the quinazolinone family have demonstrated antimicrobial activity against a range of pathogens. This suggests that 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one may also possess similar properties.

- Neuroprotective Effects : Preliminary studies indicate that derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Experimental Data

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Anticancer Activity : A study focused on the structure-activity relationship (SAR) of quinazolinone derivatives found that modifications at specific positions significantly enhanced cytotoxicity against human cancer cell lines. The introduction of a benzylthio group was noted to increase activity compared to unsubstituted analogs .

- Mechanism of Action : Research indicates that these compounds may exert their effects through the induction of apoptosis in cancer cells. This is mediated by the modulation of signaling pathways involved in cell survival and death .

- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of these compounds. Results suggest promising therapeutic indices, although further studies are needed to confirm these findings in human trials.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, and how can purity be optimized?

- Methodological Answer : Synthesis often involves multi-step reactions, such as thioether formation via nucleophilic substitution or coupling reactions. For example, similar quinazolinone derivatives are synthesized by reacting intermediates like 4-chlorobenzaldehyde with thioacetate derivatives under controlled conditions, followed by hydrogenation or alkylation steps . Purity optimization may require column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via HPLC-MS (>95% purity threshold).

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for structurally related compounds:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to mitigate inhalation risks.

- Store in sealed containers under inert atmospheres (e.g., nitrogen) to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H and C NMR to confirm substitution patterns (e.g., benzylthio group at C4, hydroxypropyl at N1).

- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm for the quinazolinone ring).

- HRMS : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify nonlinear effects.

- Replication Under Standardized Conditions : Control variables like solvent (DMSO vs. aqueous buffers), cell lines, and incubation times .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

- Methodological Answer : Adapt methodologies from long-term ecological studies:

- Laboratory Simulations : Assess biodegradation via OECD 301 tests (aerobic/anaerobic conditions).

- Environmental Partitioning : Measure log (octanol-water coefficient) to predict bioaccumulation potential.

- Toxicity Screening : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity endpoints .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina.

- QSAR Analysis : Corolate structural features (e.g., substituent electronegativity) with bioactivity data.

- MD Simulations : Study stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy.

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology.

- Batch-to-Batch Consistency : Implement QC checkpoints (e.g., TLC, melting point verification) .

Contradiction Analysis & Theoretical Integration

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Interlaboratory Validation : Collaborate with multiple labs to standardize protocols (e.g., shake-flask method for solubility).

- Stress Testing : Expose the compound to varied pH, light, and temperature conditions to map degradation pathways .

- Data Transparency : Publish raw datasets with metadata (e.g., equipment calibration logs) to enable peer validation .

Q. What theoretical frameworks are relevant for hypothesizing this compound’s biological targets?

- Methodological Answer :

- Pharmacophore Modeling : Align structural motifs with known bioactive scaffolds (e.g., kinase inhibitors).

- Pathway Analysis : Link to signaling pathways (e.g., PI3K/AKT/mTOR) based on structural analogs’ mechanisms.

- Systems Biology : Integrate omics data (proteomics, transcriptomics) to predict off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.